Tert-butyl 2-bromo-2-phenylacetate

概要

説明

Tert-butyl 2-bromo-2-phenylacetate is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is known for its unique chemical structure, which includes a tert-butyl group, a bromine atom, and a phenylacetate moiety. This compound is often used as an intermediate in organic synthesis and has applications in the production of pharmaceuticals, agrochemicals, and other organic compounds.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing tert-butyl 2-bromo-2-phenylacetate involves the reaction of α-bromophenylacetic acid with tert-butyl alcohol in the presence of concentrated sulfuric acid. The reaction is typically carried out in dry dichloromethane at ambient temperature . Another method involves the use of sodium hydride in N,N-dimethylformamide (DMF) as a base to facilitate the reaction between tert-butyl 5-chloro-2-oxo-2,3-dihydrobenzimidazole-1-carboxylate and tert-butyl α-bromo-α-phenylacetate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The choice of solvents, reagents, and reaction conditions may vary to optimize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Tert-butyl 2-bromo-2-phenylacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The compound can be reduced to form tert-butyl 2-phenylacetate.

Oxidation Reactions: Oxidation can lead to the formation of tert-butyl 2-bromo-2-phenylacetic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Products include tert-butyl 2-amino-2-phenylacetate and tert-butyl 2-thio-2-phenylacetate.

Reduction Reactions: The major product is tert-butyl 2-phenylacetate.

Oxidation Reactions: The major product is tert-butyl 2-bromo-2-phenylacetic acid.

科学的研究の応用

Chemical Properties and Structure

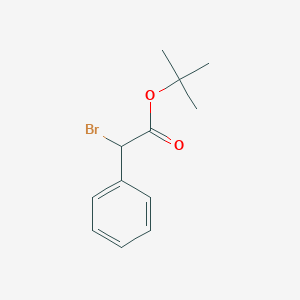

Tert-butyl 2-bromo-2-phenylacetate has the molecular formula and is characterized by its ester functional group combined with a brominated phenyl moiety. Its structure can be represented as follows:

Pharmaceutical Applications

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. One notable application is in the preparation of Clopidogrel, an antiplatelet medication used to prevent blood clots. The compound's role in synthesizing this drug highlights its significance in cardiovascular treatments .

Synthesis of Other Pharmaceuticals

The compound is also utilized to synthesize other drugs such as felodipine (an antihypertensive), and compounds used for treating asthma and chronic obstructive pulmonary disease. Its versatility as a synthetic intermediate makes it valuable in pharmaceutical development .

Industrial Applications

Chemical Synthesis

This compound is employed in organic synthesis for creating various chemical derivatives. It is particularly useful in the formation of triaryl derivatives that exhibit biological activity, making it a candidate for further medicinal chemistry studies .

Case Studies

Case Study 1: Synthesis of Clopidogrel

In a study focusing on the synthesis of Clopidogrel, this compound was utilized as a key intermediate. The synthesis involved multiple steps, including bromination reactions that leveraged the compound's reactivity to form essential intermediates for the final product .

Case Study 2: Development of Triaryl Derivatives

Research into triaryl derivatives demonstrated that this compound could be transformed into compounds with potent biological activities. These derivatives were evaluated for their therapeutic potential, showcasing the compound's utility in drug discovery processes .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds Involved |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Clopidogrel, Felodipine |

| Chemical Synthesis | Synthesis of triaryl derivatives | Various biologically active compounds |

| Research & Development | Medicinal chemistry studies | New drug candidates |

作用機序

The mechanism of action of tert-butyl 2-bromo-2-phenylacetate involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

類似化合物との比較

Similar Compounds

Tert-butyl bromide:

Tert-butyl bromoacetate: Used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.

Uniqueness

Tert-butyl 2-bromo-2-phenylacetate is unique due to its combination of a tert-butyl group, a bromine atom, and a phenylacetate moiety. This structure imparts specific reactivity and properties that are valuable in various synthetic and research applications. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

生物活性

Tert-butyl 2-bromo-2-phenylacetate (TBPA) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with TBPA.

Chemical Structure and Properties

This compound is characterized by its molecular formula . The structure features a tert-butyl group attached to a bromo-substituted phenylacetate moiety. This configuration influences its solubility, reactivity, and interaction with biological systems.

The biological activity of TBPA can be attributed to several mechanisms:

- Enzyme Inhibition : TBPA has been shown to inhibit specific enzymes, which can modulate metabolic pathways. For instance, similar compounds have demonstrated inhibitory effects on phospholipase A2 (PLA2) enzymes, which are involved in inflammatory processes .

- Cellular Interaction : The compound may interact with cellular receptors and enzymes, influencing signaling pathways that regulate cellular functions. This interaction can lead to alterations in gene expression and protein activity.

Anti-inflammatory Activity

Research indicates that TBPA and its derivatives exhibit anti-inflammatory properties. For example, compounds with similar structures have been reported to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) further supports its potential as an anti-inflammatory agent.

Antimicrobial Activity

TBPA has also shown promise as an antimicrobial agent. Studies have indicated that related compounds possess significant antibacterial activity against various pathogens, including Clostridium difficile and Enterococcus faecium . The mechanism involves disrupting bacterial membrane integrity, leading to cell death.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis reveals that modifications to the TBPA structure can enhance its biological activity. For instance, introducing lipophilic groups has been associated with increased potency against PLA2 enzymes . Table 1 summarizes key findings from SAR studies:

| Compound Variant | Modification | Biological Activity |

|---|---|---|

| A1 | No modification | Baseline activity |

| A2 | 4-methyl substitution | Increased anti-inflammatory activity |

| A3 | 4-bromo substitution | Enhanced PLA2 inhibition |

| A4 | 4-phenoxy substitution | 10-fold increase in potency |

In Vivo Studies

In vivo experiments using animal models have demonstrated the effectiveness of TBPA derivatives in reducing inflammation and bacterial load. For example, compounds similar to TBPA were tested in rat paw swelling models, showing significant reductions in swelling comparable to established anti-inflammatory drugs .

Safety and Toxicity

While exploring the biological activities of TBPA, it is crucial to consider safety profiles. Preliminary data suggest that certain derivatives exhibit low cytotoxicity while maintaining efficacy against target pathogens . However, comprehensive toxicity studies are necessary to establish safety for therapeutic use.

特性

IUPAC Name |

tert-butyl 2-bromo-2-phenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOSMBHBHVHTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。